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Compound of Interest

Compound Name: Tizaterkib

Cat. No.: B605742

Technical Support Center: Tizaterkib Research

Welcome to the technical support center for Tizaterkib (formerly known as AZD0364 and ATG-
017). This resource is designed to assist researchers, scientists, and drug development
professionals in addressing potential off-target effects of Tizaterkib in various research
models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and
detailed experimental protocols to help ensure the accuracy and reliability of your results.

Tizaterkib is a potent and selective inhibitor of the serine/threonine-protein kinases ERK1 and
ERK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling
pathway.[1][2] While developed with high specificity, like many kinase inhibitors, it may exhibit
off-target activities, particularly at higher concentrations. Understanding and mitigating these
effects is crucial for the correct interpretation of experimental outcomes.

Troubleshooting Guide: Unexpected Experimental
Results

This guide provides a structured approach to troubleshooting common issues that may arise
from off-target effects of Tizaterkib.
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Observed Problem

Potential Cause (Off-Target
Related)

Recommended Action

1. Inconsistent or unexpected
changes in cell phenotype
(e.g., proliferation, apoptosis)
not correlating with ERK1/2
inhibition.

Tizaterkib may be inhibiting
other kinases involved in cell
growth or survival pathways. At
a concentration of 1 pmol/L,
Tizaterkib has shown activity
against kinases such as CDK2,
CDKS5, ARKS5, and ERKY.

- Validate on-target ERK1/2
inhibition: Perform a dose-
response experiment and
confirm the inhibition of
ERK1/2 phosphorylation (p-
ERK1/2) and its downstream
substrate p90RSK by Western
blot. - Perform a kinome-wide
selectivity screen: Use an in
vitro kinase assay panel to
identify other kinases inhibited
by Tizaterkib at the
concentrations used in your
experiments. - Use a rescue
experiment: If a specific off-
target kinase is suspected, try
to rescue the phenotype by
overexpressing a drug-
resistant mutant of that kinase.

2. Altered cell signaling in
pathways other than
MAPK/ERK.

Tizaterkib may be interacting
with kinases in other signaling

cascades.

- Perform a Cellular Thermal
Shift Assay (CETSA): This can
confirm direct binding of
Tizaterkib to suspected off-
target proteins in a cellular
context. - Profile downstream
signaling: Use antibody arrays
or targeted Western blotting to
assess the phosphorylation
status of key proteins in other
relevant signaling pathways
(e.g., PI3K/Akt, JAK/STAT).

3. Development of resistance

to Tizaterkib that is not

Off-target effects may drive

resistance by activating

- Investigate alternative
signaling pathways: Analyze

the activity of pathways known
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explained by MAPK pathway

reactivation.

compensatory signaling

pathways.

to crosstalk with the MAPK
pathway. - Sequence key
oncogenes: Look for mutations
in genes that could activate

alternative survival pathways.

4. Discrepancy between in
vitro and in vivo (e.g.,

xenograft) results.

The tumor microenvironment in
in vivo models can influence
drug response and off-target

effects.

- Analyze the tumor
microenvironment: Use
immunohistochemistry or flow
cytometry to assess changes
in immune cell infiltration or
stromal cell activation in
response to Tizaterkib
treatment. - Establish and test
patient-derived xenograft
(PDX) models: These models
may better recapitulate the
complexity of human tumors
and provide more clinically
relevant data on efficacy and

off-target effects.

Frequently Asked Questions (FAQS)

Q1: What are the known on-target effects of Tizaterkib?

Al: Tizaterkib is a selective inhibitor of ERK1 and ERK2 kinases.[1][2] Its on-target effects are
the inhibition of the MAPK/ERK signaling pathway, leading to decreased phosphorylation of

ERK1/2 and their downstream substrates, such as p90RSK.[3][4] This results in the inhibition of
cell proliferation and survival in cancer cells where this pathway is hyperactivated.[1][2]

Q2: What are the known off-target kinases of Tizaterkib?

A2: Kinase profiling studies on Tizaterkib (as AZD0364) at a concentration of 1 pmol/L have

identified several potential off-target kinases. In one screen of 122 kinases, activity (=80%

inhibition) was observed against MEK1, BRAF, c-RAF, CDK2, and ARKS5. In a broader panel of
353 kinases, activity was seen against MEK1, COT, BRAF, MEK2, c-RAF, ERK7, CDK2, CDK5,
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and ARKS5.[3][4] It is important to note that the observed activity against MEK1, BRAF, and c-
RAF in these assays is likely an artifact of the assay design, which uses ERK2 in the reaction
cascade.[3][4]

Q3: How can | determine if the effects | am seeing are due to off-target activity?

A3: A multi-pronged approach is recommended:

Dose-response analysis: Correlate the observed phenotype with the IC50 for ERK1/2
inhibition. Effects seen only at much higher concentrations are more likely to be off-target.

e Use of a structurally unrelated ERK1/2 inhibitor: If a different ERK1/2 inhibitor produces the
same phenotype, it is more likely to be an on-target effect.

o Rescue experiments: Overexpression of a wild-type or drug-resistant form of a suspected
off-target kinase can help determine its role in the observed phenotype.

o Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA)
can confirm if Tizaterkib is binding to other proteins in your cellular model.

Q4: At what concentration should | use Tizaterkib to minimize off-target effects?

A4: It is recommended to use the lowest concentration of Tizaterkib that effectively inhibits
ERK1/2 phosphorylation in your specific cell model. This should be determined empirically by
performing a dose-response curve and assessing p-ERK1/2 levels by Western blot. Using
concentrations significantly above the IC50 for p-ERK1/2 inhibition increases the likelihood of
off-target effects.

Quantitative Data Summary

The following table summarizes the reported biochemical potencies of Tizaterkib (formerly
AZD0364) against its primary targets and known off-target kinases. This data can help
researchers select appropriate concentrations for their experiments and interpret their results.
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Target Assay Type IC50 / % Inhibition Reference
Highly potent (specific
ERK1 Biochemical IC50 not provided in [3114]
reference)
ERK2 Biochemical 0.66 nM [3114]
High-content imaging
p-p90RSK (Cellular) 5.73 nM [3114]
(A375 cells)
CDK2 Biochemical 1uM [5]
CDK5/p25 Biochemical 0.3 uM [5]
CDK5/p35 Biochemical 0.3 uM [5]
ARK5 Biochemical 0.4 uM [5]
ERK7 Binding Assay 0.03 uM [5]

Experimental Protocols

Here we provide detailed methodologies for key experiments to investigate and validate

potential off-target effects of Tizaterkib.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of Tizaterkib against a panel of purified

kinases.

Materials:

o Purified recombinant kinases

» Kinase-specific substrates

e Kinase assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 0.1 mM EGTA, 0.1% 2-

mercaptoethanol)

o [y-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
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o Tizaterkib dissolved in DMSO

o 96-well or 384-well plates

o Plate reader or scintillation counter

Procedure:

Prepare serial dilutions of Tizaterkib in kinase assay buffer.

e In a multi-well plate, add the kinase, its specific substrate, and the Tizaterkib dilution (or
DMSO for control).

e Pre-incubate the mixture for 10-15 minutes at 30°C.

e Initiate the kinase reaction by adding ATP (either radiolabeled or as part of a detection
system).

 Incubate for the optimized reaction time (typically 30-60 minutes) at 30°C.

o Terminate the reaction according to the assay manufacturer's instructions (e.g., by adding a
stop solution or spotting onto a phosphocellulose membrane).

o Quantify the kinase activity by measuring either the incorporation of 32P into the substrate or
the amount of ADP produced.

o Calculate the percent inhibition for each Tizaterkib concentration relative to the DMSO
control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of Tizaterkib to target and off-target proteins in
intact cells.

Materials:
e Cell line of interest

o Tizaterkib
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e DMSO

e PBS

 Lysis buffer with protease and phosphatase inhibitors

e PCR tubes

e Thermocycler

* Western blot reagents

Procedure:

Culture cells to 80-90% confluency.

o Treat cells with the desired concentration of Tizaterkib or DMSO for a specified time (e.g., 1-
2 hours).

e Harvest and wash the cells with PBS.

e Resuspend the cells in PBS containing protease and phosphatase inhibitors.

 Aliquot the cell suspension into PCR tubes.

o Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a
thermocycler, followed by cooling to room temperature for 3 minutes.

o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

» Separate the soluble protein fraction from the precipitated proteins by centrifugation at high
speed (e.g., 20,000 x g) for 20 minutes at 4°C.

o Collect the supernatant and analyze the protein levels of the target and suspected off-targets
by Western blot.

» Ashift in the melting curve to a higher temperature in the presence of Tizaterkib indicates
direct binding and stabilization of the protein.
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Protocol 3: Western Blot for Phospho-ERK1/2

This is a standard protocol to validate the on-target activity of Tizaterkib.

Materials:

Cell line of interest

Tizaterkib

DMSO

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blot equipment

Procedure:

Seed cells and allow them to adhere overnight.

Serum-starve the cells for 4-6 hours if necessary to reduce basal p-ERK levels.

Treat cells with a dose range of Tizaterkib or DMSO for the desired time.

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA or Bradford assay.

Denature protein lysates by boiling in SDS-PAGE sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

Visualizations
Signaling Pathway
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Caption: The MAPK/ERK signaling pathway and the point of inhibition by Tizaterkib.

Experimental Workflow
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Caption: A logical workflow for troubleshooting unexpected results with Tizaterkib.

Logical Relationship
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Caption: Relationship between common problems and experimental solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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